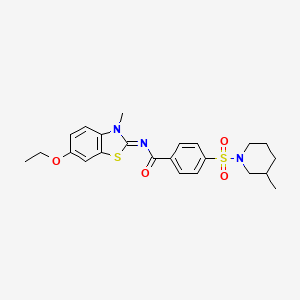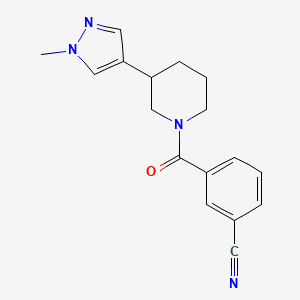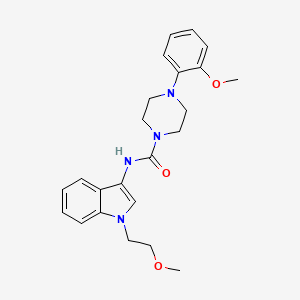![molecular formula C18H19N3O2S2 B2663002 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 1351644-61-5](/img/structure/B2663002.png)
1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzothiazole group (6-methoxybenzo[d]thiazol-2-yl), which is a heterocyclic compound that is often used in organic synthesis and sometimes found in therapeutic agents. It also contains an azetidine group, which is a type of four-membered ring with nitrogen as one of the atoms. The presence of a carboxamide group suggests that it might have some biological activity, as this group is often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The benzothiazole group might undergo electrophilic substitution reactions, while the carboxamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
- Researchers have explored the synthesis of novel heterocyclic compounds derived from benzothiazole and thiophene precursors, demonstrating their potential as anti-inflammatory, analgesic, and antimicrobial agents. These studies highlight the versatility of these scaffolds in medicinal chemistry for designing compounds with desirable biological activities (Abu‐Hashem et al., 2020), (Mohamed et al., 2012).
Antimicrobial and Anticancer Activities
- Several studies have been conducted on the antimicrobial and anticancer activities of compounds containing benzothiazole and thiophene moieties. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential for development into therapeutic agents (Abdel-Motaal et al., 2020), (Hassan et al., 2014).
Design and Synthesis of Dyes
- The design and synthesis of novel acyclic and heterocyclic dyes based on benzothiazole and thiophene systems have been reported. These dyes and their precursors exhibit significant antimicrobial activity, suggesting their potential use in textile finishing and other industrial applications (Shams et al., 2011).
Novel Antibiotic Synthesis
- The total synthesis of thiopeptide antibiotics, incorporating thiazole and other heterocyclic units, has been achieved. Thiopeptides have interesting biological properties, including activity against MRSA and malaria, demonstrating the potential of thiazole-containing compounds in antibiotic development (Hughes et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-23-13-4-5-15-16(9-13)25-18(20-15)21-10-12(11-21)17(22)19-7-6-14-3-2-8-24-14/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPVIIUXSQDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)
![(E)-4-cyano-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662928.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2662932.png)
![N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2662934.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/no-structure.png)



